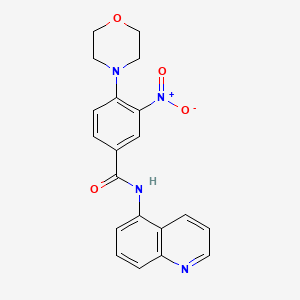![molecular formula C24H34ClN3O B4155069 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4155069.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
概要
説明
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that features an adamantyl group, a piperazine ring, and a phenyl ring with a chlorine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps. One common approach is the adamantylation of phenol derivatives using adamantanols, catalyzed by ion-exchange resins . This method is advantageous due to its waste-free process and the recyclability of the resin catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process.
化学反応の分析
Types of Reactions
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield adamantanone, while substitution of the chlorine atom could result in various substituted phenyl derivatives.
科学的研究の応用
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Possible use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The piperazine ring may interact with specific amino acid residues in the target protein, while the phenyl ring can participate in π-π interactions.
類似化合物との比較
Similar Compounds
Uniqueness
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to the combination of its adamantyl, piperazine, and phenyl groups. This combination imparts specific physicochemical properties and potential biological activities that are distinct from other similar compounds.
特性
IUPAC Name |
2-(1-adamantyl)-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClN3O/c1-2-27-6-8-28(9-7-27)23-20(25)4-3-5-21(23)26-22(29)16-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-5,17-19H,2,6-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZLSAJFDWLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4154989.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B4154997.png)
![N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B4155010.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4155018.png)

![2-chloro-N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4155032.png)
![2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B4155048.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4155058.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4155065.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4155066.png)
![N-(quinolin-8-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4155082.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B4155083.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4155093.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4155094.png)
